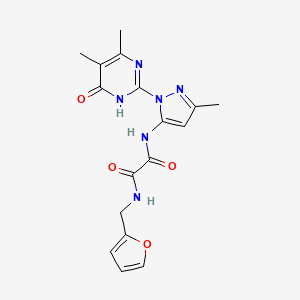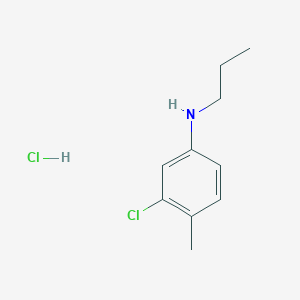
3-Chloro-4-methyl-N-propylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2219375-54-7 . It has a molecular weight of 220.14 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN.ClH/c1-3-6-12-9-4-5-10 (11)8 (2)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Extraction and Separation Studies
3-Chloro-4-methyl-N-propylaniline hydrochloride has been investigated for its potential in the extraction and separation of metals from acidic media. For instance, N-n-octylaniline, a compound structurally related to this compound, has been utilized in the liquid-liquid extraction of palladium(II) from hydrochloric acid medium, demonstrating the capability for binary separation of palladium(II) from several metals such as iron(III), cobalt(II), nickel(II), and copper(II) (Lokhande, Anuse, & Chavan, 1998).
Environmental Bioremediation
The environmental persistence and potential toxicity of chloroanilines, including derivatives and structurally similar compounds to this compound, necessitate research into bioremediation strategies. Studies have demonstrated the biodegradation of chloroanilines in contaminated environments. For example, microorganisms from a methanogenic aquifer have shown capability for the sequential reductive dehalogenation of chloroanilines, suggesting a novel approach for the bioremediation of environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Analytical Chemistry Applications
The structural and chemical properties of this compound and related compounds have been explored for analytical applications. Research into the characterization of DNA adducts formed by genotoxic chemicals like 4,4'-methylenebis(2-chloroaniline) highlights the importance of understanding the interaction between hazardous chemicals and biological systems, which is crucial for assessing the potential health risks associated with exposure to these compounds (Segerbäck & Kadlubar, 1992).
Polymer Science
The electroactive and soluble properties of polymers derived from aniline and its substitutes, including compounds similar to this compound, have been examined for their potential in creating materials with unique electrical and solubility characteristics. These properties are significant for developing advanced materials for electronics, sensors, and other applications (Bidan, Geniés, & Penneau, 1989).
Toxicology and Environmental Safety
Research into the metabolism and toxicological effects of arylamide herbicides, such as propanil and its metabolites including 3,4-dichloroaniline, sheds light on the mechanisms of toxicity and potential environmental and health impacts of these chemicals. Understanding the metabolic pathways and effects of exposure to these compounds is essential for assessing risk and developing safety guidelines for their use (McMillan et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-6-12-9-5-4-8(2)10(11)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXQCITIGMXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)
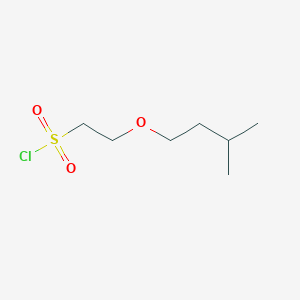


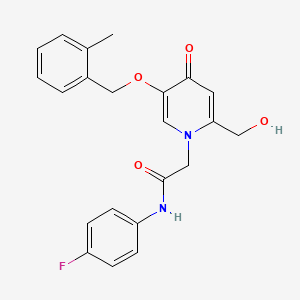
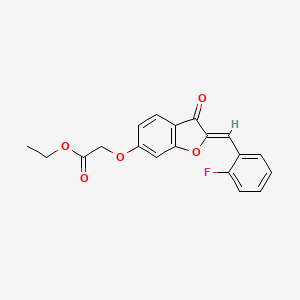
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
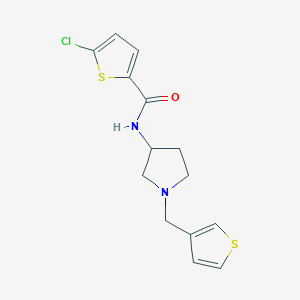
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)

